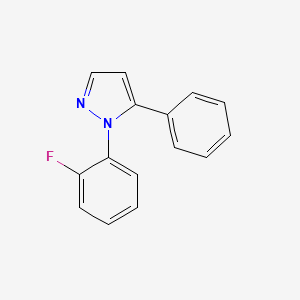

1-(2-fluorophenyl)-5-phenyl-1H-pyrazole

説明

特性

CAS番号 |

1269291-35-1 |

|---|---|

分子式 |

C15H11FN2 |

分子量 |

238.265 |

IUPAC名 |

1-(2-fluorophenyl)-5-phenylpyrazole |

InChI |

InChI=1S/C15H11FN2/c16-13-8-4-5-9-15(13)18-14(10-11-17-18)12-6-2-1-3-7-12/h1-11H |

InChIキー |

XGSFOORMJJKYMV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3F |

同義語 |

1-(2-fluorophenyl)-5-phenyl-1H-pyrazole |

製品の起源 |

United States |

類似化合物との比較

Substituent Position and Electronic Effects

1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole Derivatives

- Structure : Position 1 has a 4-(methylsulfonyl)phenyl group, and position 5 is phenyl.

- Key Findings: These derivatives, inspired by celecoxib (a COX-2 inhibitor), highlight the importance of sulfonyl groups in enhancing target selectivity. The methylsulfonyl moiety acts as a polar pharmacophore, improving interactions with hydrophilic enzyme pockets.

5-(4-Fluorophenyl)-3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole

- Structure : Position 1 is phenyl, position 3 is naphthalen-1-yl, and position 5 is 4-fluorophenyl.

- Key Findings: The 4-fluorophenyl group at position 5 and the bulky naphthyl group at position 3 contribute to strong hydrophobic interactions with the human estrogen receptor alpha (ERα), showing binding affinity comparable to the native ligand 4-OHT.

5-(3,5-Difluorophenyl)-1-(4-Fluorophenyl)-3-Trifluoromethyl-1H-Pyrazole

- Structure : Positions 1 and 5 feature fluorinated phenyl groups (4-fluorophenyl and 3,5-difluorophenyl), with a CF₃ group at position 3.

- Key Findings : Multiple fluorine atoms and a trifluoromethyl group enhance lipophilicity and metabolic stability. This compound’s high fluorination contrasts with the target compound’s single fluorine, suggesting trade-offs between bioavailability and synthetic complexity .

Razaxaban (Factor Xa Inhibitor)

- Structure: A pyrazole carboxyamide derivative with a 3'-aminobenzisoxazole P1 ligand and fluorophenyl groups.

- Key Findings : Fluorine substituents improve selectivity for Factor Xa over related proteases. The target compound’s 2-fluorophenyl group could similarly enhance target specificity by modulating electronic effects or steric interactions .

3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole

- Structure : A dihydropyrazole with 2-fluorophenyl at position 5 and methoxy groups at position 3.

- The 2-fluorophenyl group may stabilize interactions through C-F⋯H bonds, a feature relevant to the target compound’s design .

準備方法

Reaction Mechanism and Optimization

The cyclocondensation of 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione (1 ) with hydrazones derived from 2-fluorophenylhydrazine represents a classical approach to pyrazole synthesis. The furandione moiety contains electrophilic carbons (C-2, C-3, and C-5), which undergo nucleophilic attack by the hydrazone’s amine group. This initiates ring-opening, followed by cyclization to form the pyrazole core (Scheme 1).

The reaction proceeds in ethanol under reflux, yielding 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (2a ) as the primary product. However, competing side reactions—such as the formation of dibenzoylmethane and oxalic acid derivatives—limit the yield to 35%. Purification via diethyl ether wash removes these by-products, but the necessity for decarboxylation to obtain the target compound (removing the carboxylic acid at C-3) introduces additional steps.

Key Data:

-

Starting Materials : 4-Phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione, 2-fluorophenylhydrazine.

-

Conditions : Reflux in ethanol, 12 hours.

-

Challenges : Competing nucleophilic attacks at C-2 and C-3 lead to by-products.

1,3-Dipolar Cycloaddition of Sydnones with Alkynes

Sydnone Synthesis and Functionalization

A more regioselective route involves the 1,3-dipolar cycloaddition of sydnones with alkynes. Sydnones, mesoionic compounds derived from N-aryl glycines, react with electron-deficient alkynes to form pyrazoles. For 1-(2-fluorophenyl)-5-phenyl-1H-pyrazole, the synthesis begins with 2-fluoroaniline, which is converted to N-(2-fluorophenyl)glycine (1 ) via reaction with chloroacetic acid (Scheme 2). Bromination of 1 using Br₂ in glacial acetic acid yields polyhalogenated intermediates (2 , 3 ), which are subsequently nitrosated and cyclized with acetic anhydride to form sydnones (4a–c ).

Cycloaddition with Alkynes

The sydnone 4a undergoes 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) in toluene or xylene, producing this compound (5a ) in 85% yield. The reaction’s regioselectivity is governed by the electron-withdrawing groups on the alkyne, which direct the addition to the C-4 and C-5 positions of the sydnone.

Key Data:

-

Starting Materials : N-(2-fluorophenyl)glycine, dimethyl acetylenedicarboxylate.

-

Conditions : Toluene, reflux, 24 hours.

-

Advantages : High regioselectivity and scalability.

Functionalization of Pre-formed Pyrazole Cores

Halogenation and Cross-Coupling Reactions

A third strategy involves modifying pre-formed pyrazoles through halogenation and subsequent cross-coupling. For example, 5-(bromomethyl)-3-(2-fluorophenyl)-1-phenyl-1H-pyrazole (3m ) is synthesized via nucleophilic substitution of a brominated precursor with 2-fluorophenylmagnesium bromide. While this method offers flexibility in introducing diverse substituents, it requires multi-step functionalization and suffers from moderate yields (35%).

Key Data:

-

Starting Materials : Brominated pyrazole precursor, 2-fluorophenylmagnesium bromide.

-

Conditions : Chloroform, 0°C, 24 hours.

-

Limitations : Low yield and requirement for specialized reagents.

Comparative Analysis of Synthetic Methods

| Method | Yield | Regioselectivity | Complexity | Practicality |

|---|---|---|---|---|

| Cyclocondensation | 35% | Moderate | High | Low |

| 1,3-Dipolar Cycloaddition | 85% | High | Moderate | High |

| Pre-formed Core Modification | 35% | Low | High | Moderate |

The 1,3-dipolar cycloaddition method stands out for its high yield and regioselectivity, making it the most viable for large-scale synthesis. In contrast, cyclocondensation and core functionalization are limited by side reactions and low efficiency.

Structural and Spectroscopic Characterization

NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals distinct signals for the pyrazole protons (H-4 and H-5) at δ 6.53–8.43 ppm, with coupling constants (J = 2.3–2.5 Hz) indicative of spin-spin interactions with the fluorine atom. ¹⁹F-¹³C heteronuclear coupling further confirms the substitution pattern, with C-5 appearing as a doublet at δ 97.0–98.1 ppm (J = 10 Hz).

X-ray Crystallography

Single-crystal X-ray diffraction of intermediates (e.g., 3 ) confirms non-planar geometries due to steric hindrance from ortho-substituents. Dihedral angles between aromatic rings range from 35.6° to 78.5°, influencing supramolecular interactions such as π-π stacking and hydrogen bonding .

Q & A

Q. What are the key parameters to optimize in the synthesis of 1-(2-fluorophenyl)-5-phenyl-1H-pyrazole?

The synthesis of pyrazole derivatives like this compound requires careful optimization of reaction conditions. Critical parameters include:

- Temperature : Elevated temperatures (e.g., 80–120°C) are often necessary to drive cyclization reactions but must be balanced to avoid decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate purification .

- Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) or acid/base catalysts improve yields in cross-coupling or condensation steps .

- Reagent stoichiometry : Excess phenylboronic acid or hydrazine derivatives may be required to ensure complete ring formation .

Q. What analytical techniques are most effective for characterizing this compound?

Routine characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. For example, fluorophenyl protons show distinct splitting patterns due to coupling with fluorine .

- IR spectroscopy : Identification of functional groups (e.g., C=O, C-F stretches) .

- X-ray crystallography : Resolve stereochemical ambiguities and confirm dihedral angles between aromatic rings (e.g., fluorophenyl vs. pyrazole ring) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How should researchers handle safety concerns during experimental work?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods when handling volatile intermediates (e.g., acetic acid in cyclization reactions) .

- Waste disposal : Halogenated byproducts (e.g., chloro derivatives) require segregated disposal per institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazole derivatives?

Discrepancies in yields often arise from:

- Impurity profiles : Side products (e.g., regioisomers) may form due to competing reaction pathways. Use HPLC or GC-MS to identify and quantify impurities .

- Reagent quality : Trace moisture in solvents or catalysts (e.g., Pd complexes) can inhibit reactions. Anhydrous conditions or freshly distilled reagents improve reproducibility .

- Scale-dependent effects : Microwave-assisted synthesis may boost yields at small scales but fail in batch reactors. Pilot-scale testing is critical .

Q. What strategies are recommended for evaluating structure-activity relationships (SAR) of fluorophenyl-pyrazole derivatives?

- Systematic substitution : Compare bioactivity of analogs with varying substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl). The electron-withdrawing fluorine atom enhances lipophilicity and target binding .

- Pharmacophore mapping : Use crystallographic data (e.g., hydrogen-bond interactions in enzyme active sites) to identify essential functional groups .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like COX-2 or antimicrobial targets .

Q. How can computational methods enhance mechanistic studies of pyrazole reactivity?

- DFT calculations : Analyze transition states in cyclization reactions to identify rate-limiting steps (e.g., [1,3]-dipolar cycloaddition barriers) .

- MD simulations : Model solvation effects on reaction intermediates (e.g., stabilization of carbocation species in polar solvents) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with biological activity trends .

Q. What experimental designs are optimal for assessing biological activity in vitro?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .

- Anti-inflammatory testing : Measure COX-1/COX-2 inhibition via ELISA or fluorometric kits .

- Cytotoxicity profiling : Screen against normal cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How can researchers address purification challenges for fluorinated pyrazoles?

- Crystallization optimization : Use mixed solvents (e.g., ethanol/water) to improve crystal lattice packing of fluorinated analogs .

- Chromatography : Reverse-phase HPLC with C18 columns separates regioisomers. Trifluoroacetic acid in mobile phases enhances resolution of polar derivatives .

- Sublimation : For thermally stable compounds, vacuum sublimation removes high-boiling-point impurities .

Methodological Considerations

Q. What protocols ensure regulatory compliance in preclinical studies?

Q. How should mechanistic hypotheses be tested for unexpected reaction outcomes?

- Isotopic labeling : Use ¹⁸O or deuterated reagents to track reaction pathways (e.g., keto-enol tautomerism in pyrazole formation) .

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。